molecular formula C16H12N2O5 B2730338 4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid CAS No. 921450-70-6

4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

Cat. No.: B2730338
CAS No.: 921450-70-6
M. Wt: 312.281
InChI Key: ZYCUNEGPWUEPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a complex organic compound that features a furan ring, a pyrrole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid .

Scientific Research Applications

4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is unique due to its combination of a furan ring, a pyrrole ring, and a benzoic acid moiety This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Biological Activity

4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid, a complex organic compound, has garnered attention due to its potential biological activities. Its unique structure features a furan moiety linked to a pyrrole derivative and a benzoic acid component, suggesting diverse pharmacological properties.

  • Molecular Formula : C15H13N3O5S
  • Molecular Weight : 347.35 g/mol
  • CAS Number : 920948-00-1

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that derivatives of furan and pyrrole compounds exhibit significant anticancer properties. For instance, in vitro tests have shown that certain analogs possess IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil. The compound's ability to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), has been documented:

CompoundCell LineIC50 Value (µM)
4-Amino benzoic acidMCF-75.85
4-Amino benzoic acidA5494.53
4-((1-(furan-2-ylmethyl)-2,5-dioxo...MCF-7<10
4-((1-(furan-2-ylmethyl)-2,5-dioxo...A549<10

These findings suggest that the compound may function through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro. Studies indicate that it may inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes, including:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Urease : Targeted for treating infections caused by urease-producing bacteria.

Case Studies

  • Study on FIH-1 Inhibition : A study published in PMC highlighted the synthesis of furan derivatives that inhibit FIH-1 (factor inhibiting HIF). These derivatives were evaluated for their cytotoxicity using the MTS assay, indicating the potential of furan-based compounds in cancer therapy .
  • Antiproliferative Activity : In a comparative study on novel para-amino benzoic acid analogs, some compounds exhibited significant antiproliferative activity against human cancer cell lines with IC50 values lower than 10 µM .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

  • The amine group facilitates interactions with biological targets.
  • The carbonyl groups may participate in hydrogen bonding or π-stacking interactions with nucleophilic sites in proteins.

Properties

IUPAC Name

4-[[1-(furan-2-ylmethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-14-8-13(15(20)18(14)9-12-2-1-7-23-12)17-11-5-3-10(4-6-11)16(21)22/h1-8,17H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCUNEGPWUEPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.